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Compound of Interest

Compound Name: Ethyl chrysanthemate

Cat. No.: B043148

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl
chrysanthemate, an important intermediate in the synthesis of pyrethroid insecticides and a
valuable compound in the fragrance and pharmaceutical industries.[1][2] This document
presents key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) analyses in a clear, tabular format. Detailed experimental protocols
for acquiring such data are also described to facilitate reproducibility and further research.

Chemical Structure and Properties

Ethyl chrysanthemate, with the chemical formula C12H2002 and a molecular weight of
196.29 g/mol , is the ethyl ester of chrysanthemic acid.[1][3] It exists as a mixture of cis and
trans isomers and is a colorless to light yellow liquid.[1][4]

IUPAC Name: ethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate[3]

CAS Number: 97-41-6[3]

Spectroscopic Data

The following sections summarize the key spectroscopic data for ethyl chrysanthemate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The *H
and 3C NMR spectra of ethyl chrysanthemate provide detailed information about its carbon-

hydrogen framework.

Table 1: *H NMR Spectroscopic Data of Ethyl Chrysanthemate

Chemical Shift (3)
ppm

Multiplicity Integration Assignment

Data not fully
available in search

results

Table 2: 3C NMR Spectroscopic Data of Ethyl Chrysanthemate

Chemical Shift (8) ppm Assighment

Data not fully available in search results

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of ethyl chrysanthemate shows characteristic absorption bands corresponding to its

ester and alkene functionalities.

Table 3: IR Spectroscopic Data of Ethyl Chrysanthemate
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Wavenumber (cm~?) Description

Specific peak data not fully available in search
" C=0 stretch (ester)
results

Specific peak data not fully available in search
" C=C stretch (alkene)
results

Specific peak data not fully available in search
" C-H stretch (alkane/alkene)
results

Specific peak data not fully available in search
" C-O stretch (ester)
results

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound, aiding in its identification.

Table 4: Mass Spectrometry (MS) Data of Ethyl Chrysanthemate

m/z Relative Intensity (%) Assighment

196 Data not fully available [M]* (Molecular lon)

123 Data not fully available [M - C4H7O]* or other fragment
103 Data not fully available Fragment ion

Experimental Protocols

The following are generalized yet detailed methodologies for the acquisition of spectroscopic
data for a compound like ethyl chrysanthemate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Varian A-60 or a Bruker
Avance series instrument, is typically used.[3]

Sample Preparation:
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o A sample of ethyl chrysanthemate (typically 5-25 mgq) is dissolved in approximately 0.5-0.7
mL of a deuterated solvent (e.g., CDCIs, Deuterated Chloroform).

» A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the
solution to calibrate the chemical shift scale to O ppm.

e The solution is transferred to a 5 mm NMR tube.

1H NMR Acquisition:

Pulse Program: A standard single-pulse experiment is used.

e Solvent: CDCIs

o Temperature: 298 K

e Spectral Width: Arange of -2 to 12 ppm is typically sufficient.

e Number of Scans: 16 to 64 scans are averaged to improve the signal-to-noise ratio.

o Relaxation Delay: A delay of 1-5 seconds between scans ensures full relaxation of the
protons.

13C NMR Acquisition:

e Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the
spectrum and enhance sensitivity.

e Solvent: CDCls
o Temperature: 298 K
o Spectral Width: Arange of 0 to 220 ppm is typically used.

o Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower
natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27
FT-IR, is commonly employed.[3]

Sample Preparation (Neat/Thin Film):

o Adrop of neat liquid ethyl chrysanthemate is placed between two salt plates (e.g., NaCl or
KBr).

e The plates are gently pressed together to form a thin liquid film.

ATR-IR (Attenuated Total Reflectance IR):

o Adrop of the sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
e Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectral Range: 4000 to 400 cm™1,

Resolution: 4 cm~1.

Number of Scans: 16 to 32 scans are co-added to obtain a high-quality spectrum.

Background Correction: A background spectrum of the empty spectrometer (or clean salt
plates/ATR crystal) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for
sample introduction and separation, is used.[5] Electron lonization (EI) is a common ionization
method for such molecules.[6]

GC-MS Protocol:

o Sample Preparation: A dilute solution of ethyl chrysanthemate in a volatile organic solvent
(e.g., dichloromethane or ethyl acetate) is prepared.

« Injection: A small volume (typically 1 pL) of the solution is injected into the GC inlet.
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o Chromatographic Separation: The sample is vaporized and separated on a capillary column
(e.g., a nonpolar DB-5 or similar). The oven temperature is programmed to ramp up to
ensure good separation of components.

« lonization: As the compound elutes from the GC column, it enters the mass spectrometer's
ion source, where it is bombarded with a high-energy electron beam (typically 70 eV for El).

o Mass Analysis: The resulting charged fragments are separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

o Detection: The abundance of each fragment is measured by a detector to generate the mass
spectrum.

Workflow Visualization

The logical flow of spectroscopic analysis for a chemical compound like ethyl chrysanthemate
is depicted in the following diagram.
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Spectroscopic Analysis Workflow for Ethyl Chrysanthemate
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Caption: Workflow for the spectroscopic analysis of ethyl chrysanthemate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. guangchenchem.com [guangchenchem.com]
e 2. mdpi.com [mdpi.com]

¢ 3. Ethyl chrysanthemate | C12H2002 | CID 7334 - PubChem [pubchem.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b043148?utm_src=pdf-body-img
https://www.benchchem.com/product/b043148?utm_src=pdf-body
https://www.benchchem.com/product/b043148?utm_src=pdf-custom-synthesis
https://guangchenchem.com/what-is-ethyl-chrysanthemate/
https://www.mdpi.com/2072-666X/16/2/125
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-chrysanthemate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

4. Ethyl chrysanthemumate | 97-41-6 [chemicalbook.com]

5. Ethyl cis-(-)-chrysanthemate | C12H2002 | CID 719271 - PubChem
[pubchem.ncbi.nlm.nih.gov]

6. Ethyl chrysanthemate [webbook.nist.gov]
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chrysanthemate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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